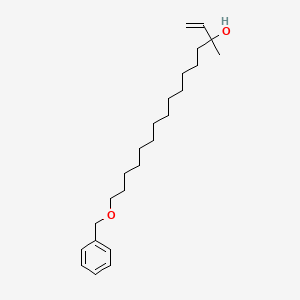
C15H15ClN6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C15H15ClN6S is a complex organic molecule that contains chlorine, nitrogen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of C15H15ClN6S typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of a sulfur atom. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
C15H15ClN6S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
C15H15ClN6S: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of C15H15ClN6S involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
C15H15ClN6S: can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with similar functional groups or molecular frameworks, such as other chlorinated aromatic compounds or nitrogen-containing heterocycles. The uniqueness of This compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile and valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C15H15ClN6S |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15ClN6S/c1-9(2)8-23-15-21-20-14(22(15)17)13-7-12(18-19-13)10-3-5-11(16)6-4-10/h3-7H,1,8,17H2,2H3,(H,18,19) |
Clé InChI |
IYLHSYIPDHJOJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CSC1=NN=C(N1N)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




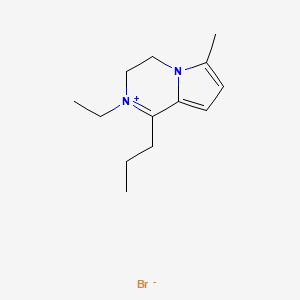
![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)
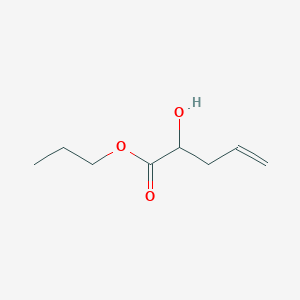
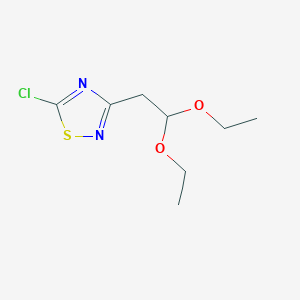
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
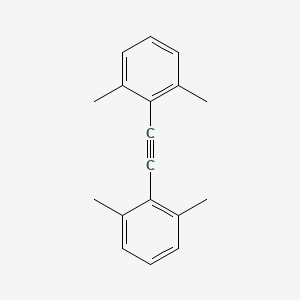
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)

